benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate
Description
Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate is a carbamate derivative featuring a pyridine backbone substituted with an aminomethyl group at the 2-position and a benzyl carbamate moiety. Carbamates are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or prodrugs due to their hydrolytic stability and bioisosteric properties.
Properties
IUPAC Name |
benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZIEIPOHGTKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 5-aminopyridine-2-methylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the benzyl group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate is C12H14N3O2, with a molecular weight of approximately 230.26 g/mol. The compound features a benzyl group attached to a carbamate functional group, which enhances its stability and potential for interaction with biological targets.
Scientific Research Applications
This compound has several notable applications in scientific research:
Organic Synthesis
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and coupling reactions, making it valuable for developing new compounds with desired properties.
Biological Research
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in various biological processes. Its ability to modulate enzyme activity positions it as a potential candidate for drug development targeting diseases such as cancer and inflammation .
Medicinal Chemistry
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties. Investigations into its mechanism of action have shown potential interactions with biological targets that could lead to therapeutic applications .
Biological Activities
The biological activities of this compound are summarized below:
Enzyme Inhibition Studies
A study highlighted the compound's role as an enzyme inhibitor, particularly focusing on its effects on p38 MAP kinase pathways, which are crucial in regulating inflammatory responses and cell proliferation . This suggests a dual application in both anti-inflammatory and anticancer therapies.
Antimicrobial Activity
Research has indicated that this compound may have significant antimicrobial activity against various bacterial strains, making it a candidate for further examination in the development of new antibiotics .
Mechanistic Studies
Detailed studies are needed to clarify the specific pathways involved in its enzyme inhibition and antimicrobial actions.
In Vivo Studies
Conducting animal studies will be crucial for assessing the pharmacokinetics and therapeutic efficacy of the compound in living organisms.
Structure-Activity Relationship Analysis
Investigating modifications to the chemical structure could enhance the compound's potency and selectivity against specific biological targets, paving the way for novel therapeutic agents.
Mechanism of Action
The mechanism of action of benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The position and nature of substituents significantly influence reactivity and biological activity. For example, the 5-aminopyridin-2-yl group in the target compound may enhance hydrogen-bonding interactions compared to the 6-cyano or 5-benzyloxy groups in analogs .
- Synthesis methods typically involve nucleophilic substitution with chloroformates under basic conditions (e.g., K₂CO₃), though reaction times vary (24h to 2.5 days) depending on steric and electronic effects .
Functional Comparison :
- Amino vs. Cyano Groups: The 5-amino group in the target compound could improve solubility or target binding compared to the 6-cyano group in , which may sterically hinder interactions.
- Benzyl vs.
Physicochemical Properties
Biological Activity
Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a carbamate derivative that exhibits a variety of biological activities. The presence of the 5-aminopyridine moiety is significant as it can influence the compound's interactions with biological targets such as enzymes and receptors.
The mechanism of action involves the interaction of the carbamate group with specific molecular targets. This interaction can modulate the activity of enzymes or receptors through hydrogen bonding, leading to either inhibition or activation of specific biochemical pathways. For instance, similar compounds have been shown to inhibit neuronal nitric oxide synthase (nNOS) effectively, which is crucial in various therapeutic contexts including neuroprotection and anti-inflammatory responses .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes:
- Neuronal Nitric Oxide Synthase (nNOS) :
- Cholinesterases :
- Antiviral Activity :
Table 1: Summary of Biological Activities
Research Findings
- Cytotoxicity : A study reported that derivatives similar to this compound exhibited significant cytotoxic effects across various cancer cell lines, with growth inhibition concentrations (GI50) in the nanomolar range .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the pyridine ring and carbamate structure can dramatically affect biological activity, emphasizing the importance of specific functional groups in enhancing potency and selectivity .
- Therapeutic Potential : The ability of this compound to inhibit key enzymes involved in neurotransmission and inflammation positions it as a potential candidate for therapeutic development in neurodegenerative diseases and other conditions influenced by nitric oxide signaling .
Q & A
Basic: What synthetic methodologies are most effective for preparing benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves coupling a benzyl carbamate precursor with a 5-aminopyridin-2-ylmethyl moiety. Key steps include:
- Carbamate Formation : Reacting benzyl chloroformate with a 5-aminopyridine derivative under basic conditions (e.g., triethylamine in anhydrous acetonitrile) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Final products are often recrystallized from ethanol or methanol .
- Monitoring : Reaction progress is tracked via TLC and confirmed by NMR (e.g., disappearance of starting material signals at δ 2.5–3.5 ppm for amine protons) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?
Answer:
- NMR : Expect a singlet for the benzyl CH (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–8.5 ppm), and NH protons (δ 5.5–6.0 ppm, broad) .
- HRMS : The molecular ion peak [M+H] should match the calculated exact mass (e.g., ~287.13 g/mol). Deviations >2 ppm require reanalysis .
- IR : Confirm carbamate C=O stretch at ~1700 cm and NH stretches at ~3300 cm .
Advanced: How can X-ray crystallography using SHELX software resolve the molecular conformation of this compound?
Answer:
- Crystallization : Grow single crystals via slow evaporation in DCM/hexane.
- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL refines the structure by minimizing R-factors. Key parameters include anisotropic displacement for non-H atoms and hydrogen positions geometrically idealized .
- Validation : Check for steric clashes using CCDC Mercury and validate geometric restraints with PLATON .
Advanced: What role does this compound play in the design of kinase inhibitors, and how can its bioactivity be evaluated?
Answer:
- Structural Analogs : Similar carbamates (e.g., tert-butyl N-benzyl-N-pyridyl derivatives) act as p38 MAP kinase inhibitors. The benzyl-pyridine scaffold likely interacts with the ATP-binding pocket .
- Assays :
Advanced: How should researchers address contradictions between observed and calculated spectroscopic data?
Answer:
- HRMS Discrepancies : Recheck isotopic patterns (e.g., vs. ) or consider alternative adducts (e.g., [M+Na]).
- NMR Signal Splitting : Verify solvent effects (e.g., DMSO vs. CDCl) or tautomerization (e.g., amine-carbamate equilibrium) .
- Validation : Cross-reference with analogs (e.g., tert-butyl carbamates in ) to identify common splitting patterns .
Advanced: What computational strategies predict the reactivity and stability of this carbamate in aqueous media?
Answer:
- DFT Calculations : Use Gaussian09 to model hydrolysis pathways. Key orbitals (HOMO/LUMO) indicate susceptibility to nucleophilic attack at the carbamate carbonyl .
- MD Simulations : Simulate solvation in explicit water (AMBER force field) to estimate half-life under physiological pH (e.g., pH 7.4) .
- Docking Studies : AutoDock Vina predicts binding to serum proteins (e.g., albumin) to assess bioavailability .
Advanced: How can researchers optimize the regioselectivity of functionalization on the pyridine ring?
Answer:
- Directing Groups : Introduce a Boc-protected amine at the 5-position to direct electrophilic substitution (e.g., nitration at the 3-position) .
- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh) to attach aryl/heteroaryl groups at the 2-position .
- Monitoring : Track regioselectivity via NMR (e.g., distinct carbonyl signals for carbamate vs. side products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
